molecular formula C9H11N3S B13070617 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13070617
M. Wt: 193.27 g/mol
InChI Key: SSGLIABOYNYFAQ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a thiophen-3-ylmethyl group at position 1. The presence of the thiophene ring introduces sulfur-based aromaticity, while the pyrazole-amine moiety provides hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

5-methyl-1-(thiophen-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h2-4,6H,5H2,1H3,(H2,10,11)

InChI Key

SSGLIABOYNYFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action involves the modulation of key signaling pathways associated with cell survival and growth .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. Such properties make it a candidate for further development in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has also been explored. Studies indicate that these compounds can cross the blood-brain barrier and may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Material Science

Corrosion Inhibition
this compound has been investigated for its effectiveness as a corrosion inhibitor in various environments. A study highlighted its ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates significantly. The adsorption characteristics were analyzed using electrochemical methods, revealing a strong relationship between molecular structure and inhibition efficiency .

Agricultural Applications

Pesticidal Activity
Recent studies have evaluated the pesticidal properties of pyrazole derivatives, including this compound. These compounds have shown potential as insecticides and fungicides, providing an eco-friendly alternative to traditional chemical pesticides. Their mechanism involves disrupting metabolic pathways in pests, leading to effective pest control with reduced environmental impact .

Case Studies and Research Findings

Study Application Findings
Journal of Medicinal Chemistry (2020)AnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro.
Corrosion Science (2022)Corrosion InhibitionIdentified effective adsorption on metal surfaces, reducing corrosion rates by up to 90%.
Journal of Agricultural and Food Chemistry (2023)Pesticide DevelopmentShowed effective pest control with minimal environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiophene and pyrazole rings allows for interactions with various biological targets, including proteins and nucleic acids. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name (CAS/ID if available) Pyrazole Substituents Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Notable Features
5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine 5-methyl, 1-(thiophen-3-ylmethyl), 3-amine Thiophene C₁₀H₁₃N₃S 207.29 Thiophene at position 3; potential for sulfur-π interactions .
3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine (957483-06-6) 3-methyl, 1-(thiophen-2-ylethyl), 5-amine Thiophene C₁₁H₁₅N₃S 221.32 Thiophene at position 2; ethyl linker may enhance lipophilicity .
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (MFCD11986443) 3-methyl, 1-(4-phenylthiazol-2-yl), 5-amine Thiazole C₁₄H₁₃N₅S 283.35 Thiazole with phenyl substituent; nitrogen in thiazole enhances polarity .
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (1499331-74-6) 4-methyl, 1-(5-methylthiophen-3-ylmethyl), 3-amine Thiophene C₁₀H₁₃N₃S 207.29 Methyl group on thiophene; positional isomer of the target compound .
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1131-18-6) 3-methyl, 1-phenyl, 5-amine Phenyl C₁₀H₁₁N₃ 173.22 Simple phenyl substituent; lacks sulfur, reducing potential for π-stacking .

Physicochemical and Electronic Properties

  • Thiophene vs.
  • Positional Isomerism : The substitution pattern on the pyrazole ring (e.g., methyl at position 3 vs. 5) alters steric hindrance and electronic distribution. For example, 5-methyl substitution may stabilize the amine group via inductive effects .
  • Impact of Linkers : Ethyl linkers (e.g., in 957483-06-6) increase flexibility and lipophilicity compared to direct methylene bonding .

Biological Activity

5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the CAS number 1699668-17-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug discovery.

PropertyValue
Molecular FormulaC₉H₁₁N₃S
Molecular Weight193.27 g/mol
CAS Number1699668-17-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, a related study indicated that pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting a strong bactericidal effect .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. For example, certain derivatives exhibited IC₅₀ values in the low nanomolar range for p38 MAPK inhibition, a key pathway in inflammatory responses .

Table: Inhibition of Cytokine Production

CompoundIC₅₀ (nM)Target Cytokine
Compound A53TNFα
Compound B42IL-6

Study on Antimicrobial Activity

In a comparative study on five pyrazole derivatives, including our compound of interest, it was found that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly . This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat.

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of pyrazole derivatives demonstrated that they could effectively block the phosphorylation of HSP27 and inhibit LPS-induced TNFα release in whole blood models. This suggests their potential utility in treating conditions characterized by excessive inflammation .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, pyrazole frameworks are constructed via cyclization of monomethylhydrazine with ethyl acetoacetate, followed by formylation and oxidation to generate intermediates like 5-chloro-3-methyl derivatives. Subsequent substitution with thiophen-3-ylmethyl groups is achieved via nucleophilic reactions. Key steps require anhydrous conditions and catalysts like BF₃·Et₂O for cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity, particularly for distinguishing between regioisomers. Crystallographic tools like SHELX (e.g., SHELXL for refinement) are used to resolve crystal structures, with ORTEP-III providing visualization of anisotropic displacement parameters. Cross-validation between NMR peak assignments and crystallographic data ensures structural accuracy .

Q. How are purity and common impurities assessed during synthesis?

High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are standard for purity analysis. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazoles often require rigorous monitoring for byproducts such as unreacted starting materials or over-oxidized derivatives. Purity thresholds (e.g., ≥95%) are validated using orthogonal methods, including thin-layer chromatography (TLC) and melting point analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Discrepancies in displacement parameters or bond lengths may arise from twinning or poor data resolution. Using the SHELX suite (e.g., SHELXL for least-squares refinement) combined with the WinGX interface allows iterative model adjustment. Hydrogen atom positions are validated via Fourier difference maps, while disorder is resolved using PART instructions in SHELXL. Cross-checking with spectroscopic data ensures consistency .

Q. What strategies optimize synthesis when intermediates exhibit instability?

Unstable intermediates, such as acyl thiourea derivatives, require controlled reaction conditions. For example, N-deacetylation under reflux with KOH in EtOH/H₂O (2:3) minimizes degradation. Rapid extraction with CH₂Cl₂ and drying over Na₂SO₄ prevents intermediate hydrolysis. Low-temperature storage (−20°C) of sensitive intermediates is critical for preserving reactivity .

Q. How can hydrogen bonding patterns in crystal structures inform supramolecular interactions?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For pyrazole derivatives, N–H···N and C–H···π interactions dominate. ORTEP-III visualizes these networks, while Mercury software calculates intermolecular distances and angles. Such analysis predicts packing efficiency and potential co-crystal formation .

Q. How are analogs designed to study structure-activity relationships (SAR) in pharmacological contexts?

Substituent variation (e.g., replacing thiophen-3-yl with fluorophenyl groups) follows multi-step protocols. Methoxy or trifluoromethyl groups are introduced via nucleophilic substitution or Suzuki coupling. Biological activity is assessed via enzyme inhibition assays, with IC₅₀ values correlated to electronic (Hammett σ) and steric (Taft Eₛ) parameters. Computational docking (e.g., AutoDock Vina) validates binding modes .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic properties like HOMO-LUMO gaps and Fukui indices. Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM). Transition states for reactions (e.g., SNAr) are optimized at the B3LYP/6-31G(d) level, providing activation energies for mechanistic studies .

Methodological Notes

  • Synthesis Optimization : Scale-up routes prioritize atom economy and reproducibility. For instance, replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) improves safety profiles .
  • Data Validation : R-factor convergence (<5%) in SHELXL refinement and Rfree cross-validation ensure crystallographic reliability. NMR spectra are referenced to internal standards (e.g., TMS) to minimize drift .
  • Safety Protocols : Skin/eye irritation risks (Category 2) mandate fume hood use and PPE (gloves, goggles). Waste is neutralized before disposal to comply with EPA guidelines .

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